molecular formula C17H24N6O3S B2910719 2-(4-(butylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide CAS No. 1396855-88-1

2-(4-(butylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide

Cat. No.: B2910719
CAS No.: 1396855-88-1
M. Wt: 392.48
InChI Key: ZFJAVDUJDKQTGV-UHFFFAOYSA-N
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Description

2-(4-(butylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a sulfonamide group, and a cyclopentyl moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(butylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the corresponding amine with butylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with the Cyclopentyl Moiety: The final step involves coupling the intermediate with cyclopentylamine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(butylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are commonly used.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(butylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The tetrazole ring may also play a role in binding to biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(methylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide
  • 2-(4-(ethylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide

Uniqueness

2-(4-(butylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is unique due to the presence of the butylsulfonamido group, which may confer distinct chemical and biological properties compared to its methyl and ethyl analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.

Properties

IUPAC Name

2-[4-(butylsulfonylamino)phenyl]-N-cyclopentyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3S/c1-2-3-12-27(25,26)21-14-8-10-15(11-9-14)23-20-16(19-22-23)17(24)18-13-6-4-5-7-13/h8-11,13,21H,2-7,12H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJAVDUJDKQTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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